Cas no 1021254-63-6 (N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide structure](https://ja.kuujia.com/scimg/cas/1021254-63-6x500.png)
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide 化学的及び物理的性質
名前と識別子
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- N-(1,3-benzodioxol-5-yl)-2-[[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide
- N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide
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- インチ: 1S/C20H18N2O4S/c1-12-3-4-14(7-13(12)2)18-9-21-20(26-18)27-10-19(23)22-15-5-6-16-17(8-15)25-11-24-16/h3-9H,10-11H2,1-2H3,(H,22,23)
- InChIKey: WJMFYKNCHLFCOE-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C2OCOC2=C1)(=O)CSC1=NC=C(C2=CC=C(C)C(C)=C2)O1
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-1574-2μmol |
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide |
1021254-63-6 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3382-1574-1mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide |
1021254-63-6 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3382-1574-3mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide |
1021254-63-6 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-1574-2mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide |
1021254-63-6 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3382-1574-4mg |
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide |
1021254-63-6 | 90%+ | 4mg |
$66.0 | 2023-04-26 |
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamideに関する追加情報
Professional Introduction to N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide and CAS No. 1021254-63-6
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by the CAS number 1021254-63-6, represents a unique molecular architecture that combines a benzodioxole moiety with an oxazole sulfanyl group, linked through an acetamide functional group. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and therapeutic applications.
The benzodioxole moiety, also known as a dibenzo[b,e][1,4]oxepine ring system, is well-documented for its presence in various bioactive natural products and synthetic drugs. This structural motif is known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. The presence of the benzodioxole ring in N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide suggests that this compound may inherit some of these beneficial characteristics.
The second key structural component of this compound is the 1,3-oxazole ring substituted with a sulfanyl group. Oxazole derivatives are well-known for their diverse pharmacological effects, including anticonvulsant, anti-inflammatory, and anticancer activities. The sulfanyl group attached to the oxazole ring in this compound introduces additional potential for biological interaction and may enhance its pharmacological profile. Specifically, the sulfanyl group can participate in hydrogen bonding interactions with biological targets, which could be crucial for the compound's efficacy.
The presence of the 3,4-dimethylphenyl group in the structure further diversifies the electronic properties of the molecule. This aromatic ring system can influence the compound's solubility, metabolic stability, and interaction with biological targets. The dimethyl substitution on the phenyl ring may also contribute to the compound's lipophilicity, which is an important factor in drug absorption and distribution.
N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide has been studied in various contexts within pharmaceutical research. One of the most compelling areas of investigation has been its potential as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, preliminary studies have suggested that this compound may interact with enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in inflammation and pain management.
In addition to its potential as an enzyme inhibitor, N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide has also been explored for its interactions with nuclear receptors. These receptors play critical roles in regulating various physiological processes and are often targeted by therapeutic agents. The structural features of this compound may allow it to bind to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) or aryl hydrocarbon receptors (AhRs), potentially leading to novel therapeutic strategies.
The acetamide functional group at the C-terminal end of the molecule provides another layer of complexity and potential functionality. Acetamides are known to participate in hydrogen bonding interactions and can influence the compound's solubility and metabolic stability. This functional group may also serve as a site for further chemical modification or derivatization to enhance specific pharmacological properties.
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